1,4-dioctadecyl but-2-enedioate
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Overview
Description
1,4-Dioctadecyl but-2-enedioate is an organic compound with the molecular formula C₄₀H₇₄O₄ It is a diester derived from but-2-enedioic acid and octadecanol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioctadecyl but-2-enedioate is typically synthesized through an esterification reaction. The process involves the reaction of octadecanol with but-2-enedioic acid anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The resulting product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demand for large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioctadecyl but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Scientific Research Applications
1,4-Dioctadecyl but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dioctadecyl but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioctadecyl butanedioate
- 1,4-Dioctadecyl hexanedioate
- 1,4-Dioctadecyl octanedioate
Uniqueness
1,4-Dioctadecyl but-2-enedioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its double bond in the but-2-enedioate moiety provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
178936-62-4 |
---|---|
Molecular Formula |
C40H76O4 |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
dioctadecyl (E)-but-2-enedioate |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+ |
InChI Key |
XHSDDKAGJYJAQM-ULDVOPSXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC |
Purity |
95 |
Origin of Product |
United States |
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